N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester

Pharmaceutical Intermediates MRI Contrast Agent Synthesis Gadoxetate Disodium

Synthetic inefficiency & late-stage O-alkylation bottlenecks. This fully protected L-tyrosine building block (Boc-Tyr(OEt)-OMe) circumvents regioselectivity challenges inherent to post-coupling modifications. - Achieves 89% total yield & >99% HPLC purity in chiral triamine intermediate synthesis (CN103896788B). - Replaces generic Boc-Tyr-OMe (CAS 4326-36-7), eliminating a problematic alkylation step. - Mild HCl/methanol deprotection amenable to industrial scale-up, avoiding toxic reagents (iodoethane, diborane). Enables direct introduction of the 4-ethoxybenzyl pharmacophore for gadoxetate disodium (Eovist/Primovist) manufacturing.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
Cat. No. B12286481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO5/c1-6-22-13-9-7-12(8-10-13)11-14(15(19)21-5)18-16(20)23-17(2,3)4/h7-10,14H,6,11H2,1-5H3,(H,18,20)/t14-/m0/s1
InChIKeyVGKSLUCEBDAQDR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 50 kg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester: A Key Protected Amino Acid Building Block for Pharmaceutical Synthesis


N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester (CAS 92507-32-9), also known as Boc-Tyr(OEt)-OMe, is a fully protected L-tyrosine derivative featuring a tert-butyloxycarbonyl (Boc) amine protecting group, a methyl ester C-terminal cap, and an ethyl group on the phenolic oxygen . This compound belongs to the class of protected amino acid building blocks used in solution-phase and solid-phase peptide synthesis. Its molecular formula is C17H25NO5 (MW 323.38 g/mol) with a predicted LogP of 3.085, density of 1.098±0.06 g/cm³, and a predicted boiling point of 449.8±40.0 °C . Unlike simpler tyrosine derivatives that lack the O-ethyl modification or use alternative protecting groups, this specific triple-protection pattern provides a unique combination of lipophilicity, orthogonal deprotection options, and reactivity that is particularly suited for constructing the 4-ethoxybenzyl pharmacophore found in the hepatobiliary MRI contrast agent gadoxetate disodium (Eovist/Primovist) .

Why N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester Cannot Be Substituted by Common Tyrosine Building Blocks


Substituting N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester with a generic Boc-Tyr-OMe (CAS 4326-36-7) or Boc-Tyr-OEt (CAS 72594-77-5) in a synthetic route targeting the 4-ethoxybenzyl moiety will fail because the O-ethyl substitution on the phenolic ring is absent in those analogs, requiring an additional late-stage alkylation step that introduces regioselectivity challenges and reduces process yield [1]. Conversely, using the free carboxylic acid form Boc-Tyr(Et)-OH (CAS 76757-91-0) instead of the methyl ester changes the reactivity profile, requiring activation chemistry that can promote racemization and reduce coupling efficiency . The quantitative data below demonstrate that the specific combination of Boc protection, O-ethyl modification, and methyl ester in this compound yields measurable advantages in lipophilicity (LogP), synthetic process efficiency, and final API enantiomeric purity when compared to its closest structural alternatives.

Quantitative Differentiation Evidence for N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester vs. Closest Analogs


Established Role as the Key Intermediate in Gadoxetate Disodium API Manufacture with Total Process Yield of 89%

N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is explicitly claimed and exemplified as the starting material in the patented industrial process (CN103896788B) for preparing S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride, the key chiral intermediate for the FDA-approved MRI contrast agent gadoxetate disodium (Eovist/Primovist) [1]. In comparative prior art routes using N-benzyloxycarbonyl (Cbz)-protected tyrosine methyl ester as the starting material, the total reaction yield was reported as only 53–55% [1]. In contrast, the patented process utilizing this specific Boc-O-ethyl-L-tyrosine methyl ester achieves a total reaction yield of 89% with a final product HPLC purity exceeding 99% [1]. This represents a greater than 1.6-fold improvement in overall yield compared to the Cbz-protected comparator route, directly attributable to the orthogonal Boc/O-ethyl/methyl ester protection strategy that avoids harsh deprotection conditions and minimizes side reactions [1].

Pharmaceutical Intermediates MRI Contrast Agent Synthesis Gadoxetate Disodium Process Chemistry

LogP Partition Coefficient: Enhanced Lipophilicity Compared to Boc-Tyr-OMe and Boc-Tyr-OEt

The target compound exhibits a predicted LogP value of 3.085, as calculated and reported by Chemsrc for CAS 92507-32-9 . In comparison, Boc-Tyr-OMe (CAS 4326-36-7) has a reported LogP in the range of 2.05–2.65 across multiple authoritative sources (Activate Scientific: 2.05; ChemicalBook: 2.39; InvivoChem: 2.65) , and Boc-Tyr-OEt (CAS 72594-77-5) has a reported LogP of 2.78 . The Boc-O-ethyl tyrosine free acid (Boc-Tyr(Et)-OH, CAS 76757-91-0) has a reported LogP of 2.997 . This demonstrates that the O-ethyl, methyl ester combination in the target compound yields a LogP value approximately 0.4–1.0 log units higher than the non-O-ethylated methyl ester and approximately 0.3 log units higher than the O-ethyl ethyl ester, indicating measurably greater lipophilicity that can influence solubility profiles, membrane partitioning, and chromatographic behavior in purification workflows [REFS-1, REFS-2, REFS-3, REFS-4].

Lipophilicity Physicochemical Properties Drug Design LogP Comparison

Downstream Pharmacological Differentiation: O-Ethyl Substitution on Tyrosine Is Optimal for Vasopressin V2 Receptor Antagonist Potency

The O-ethyl-L-tyrosine moiety delivered by this protected building block has been established as the optimal substituent for antiantidiuretic (V2 receptor antagonist) potency in vasopressin peptide analogs [1]. Manning et al. (J. Med. Chem. 1981) systematically evaluated O-alkyl substitutions (methyl, ethyl, isopropyl, n-propyl) on the tyrosine residue at position 2 of arginine-vasopressin antagonists and found that O-ethyl substitution conferred optimal antiantidiuretic potency [1]. This finding was corroborated by subsequent studies on vasopressin antagonists where O-ethyl-D-tyrosine at position 2 was critical for high-affinity competitive antagonism at the V2 receptor, with reported Ki values in the low nanomolar range (Ki = 3.6 × 10⁻⁹ M in renal papilla adenylate cyclase assay) [2]. The Boc-O-ethyl-L-tyrosine methyl ester serves as the direct synthetic precursor for introducing this optimized O-ethyl pharmacophore into peptide chains via standard Boc-chemistry solid-phase peptide synthesis or solution-phase coupling methods .

Vasopressin Antagonists Structure-Activity Relationship O-Alkyl Tyrosine Peptide Therapeutics

Acetylcholinesterase Inhibition: Boc-O-Ethyl-L-Tyrosine Exhibits an IC50 of 3.2 μM

The free carboxylic acid analog of the target compound, Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH, CAS 76757-91-0), has been reported to act as a competitive inhibitor of acetylcholinesterase with an IC50 value of 3.2 μM . This is a specific biochemical activity that is not reported for the simpler Boc-Tyr-OMe (which lacks the O-ethyl group) or for Boc-Tyr-OEt (which retains the free phenolic OH), suggesting that the O-ethyl modification on the phenolic ring contributes to enzyme recognition . While the activity is reported for the free acid rather than the methyl ester, the target compound serves as the immediate precursor to Boc-Tyr(Et)-OH via mild ester hydrolysis, and researchers interested in acetylcholinesterase inhibitor scaffolds may therefore prefer this intermediate for its ability to access this activity space [1].

Acetylcholinesterase Inhibition Enzyme Kinetics Competitive Inhibitor Biological Activity

Optimal Procurement and Application Scenarios for N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester


Industrial-Scale Synthesis of Gadoxetate Disodium (Eovist/Primovist) API Intermediates

Procurement teams supporting gadolinium-based MRI contrast agent manufacturing should prioritize this specific Boc-O-ethyl-L-tyrosine methyl ester over generic Boc-Tyr-OMe or Boc-Tyr-OEt alternatives. The CN103896788B patent explicitly demonstrates that using this compound as the starting material achieves an 89% total yield and >99% HPLC purity in the synthesis of the key chiral triamine intermediate, compared to only 53–55% yield via prior Cbz-protected routes [1]. This 34–36 percentage point yield advantage directly translates to lower cost of goods and reduced waste in regulated pharmaceutical production environments. Furthermore, the patented process avoids highly toxic reagents (iodoethane, diborane) used in alternative routes and employs a mild HCl/methanol deprotection that is amenable to industrial scale-up [1].

Synthesis of Peptide-Based Vasopressin V2 Receptor Antagonists Requiring the O-Ethyl Tyrosine Pharmacophore

For medicinal chemistry programs targeting vasopressin V2 receptor antagonists, the O-ethyl substitution on the tyrosine residue at position 2 has been independently validated as optimal for antiantidiuretic potency by Manning et al. (1981) and subsequent SAR studies [REFS-2, REFS-3]. The Boc-O-ethyl-L-tyrosine methyl ester building block allows direct introduction of this optimized pharmacophore into peptide sequences via standard Boc-chemistry solid-phase peptide synthesis (SPPS) without requiring post-coupling O-alkylation steps that can compromise regioselectivity and yield . Researchers should select this compound when the synthetic route demands orthogonal protection that can be removed under acidic conditions (TFA or HCl/dioxane) without affecting other base-labile protecting groups.

Exploratory Acetylcholinesterase Inhibitor Scaffold Development

The Boc-O-ethyl-L-tyrosine moiety (as the free acid) has demonstrated competitive acetylcholinesterase inhibition with an IC50 of 3.2 μM, an activity not reported for Boc-Tyr-OMe or other non-O-ethylated tyrosine building blocks . While this represents modest potency, it provides a structurally characterized starting point for fragment-based or structure-guided optimization. This compound is a synthetically convenient precursor: the methyl ester can be hydrolyzed under mild basic conditions to yield the active free acid for direct biological testing, or retained as the methyl ester for late-stage diversification in parallel synthesis campaigns [4]. Procurement of this compound enables both peptide coupling applications and small-molecule acetylcholinesterase inhibitor discovery from a single inventory item.

Chromatographic Method Development and Lipophilicity-Guided Purification Workflows

The higher LogP of this compound (3.085) compared to Boc-Tyr-OMe (LogP 2.05–2.65) and Boc-Tyr-OEt (LogP 2.78) makes it a useful reference standard for developing reverse-phase HPLC purification methods for lipophilic peptide intermediates [REFS-7, REFS-8, REFS-9]. Analytical laboratories validating impurity profiling methods for gadoxetate disodium API intermediates will require this specific compound as a reference standard, as its chromatographic retention behavior differs measurably from that of the des-ethyl or des-methyl ester analogs due to its increased hydrophobicity .

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